molecular formula C10H13NO2 B13988121 Ethyl 2-(5-methylpyridin-3-yl)acetate

Ethyl 2-(5-methylpyridin-3-yl)acetate

Cat. No.: B13988121
M. Wt: 179.22 g/mol
InChI Key: OESQYRFEBGGWSQ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylpyridin-3-yl)acetate is an organic ester featuring a pyridine ring substituted with a methyl group at the 5-position and an ethyl acetate moiety at the 2-position. This compound is synthesized via the acid-catalyzed hydrolysis of (5-methylpyridin-3-yl)acetonitrile in ethanol, followed by neutralization and extraction with ethyl acetate . Its structure combines the aromatic and basic properties of pyridine with the ester functionality, making it a versatile intermediate in medicinal chemistry and drug development. Notably, it serves as a precursor in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat, highlighting its pharmacological relevance .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 2-(5-methylpyridin-3-yl)acetate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)5-9-4-8(2)6-11-7-9/h4,6-7H,3,5H2,1-2H3

InChI Key

OESQYRFEBGGWSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CC(=C1)C

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Fischer Esterification

The most frequently employed method involves acid-catalyzed esterification of 2-(5-methylpyridin-3-yl)acetic acid with ethanol.

Protocol :

  • Reactants :
    • 2-(5-methylpyridin-3-yl)acetic acid (1 eq)
    • Absolute ethanol (10 eq)
    • Concentrated H₂SO₄ (0.5 eq)
Parameter Value
Temperature Reflux (78–80°C)
Reaction Time 12–18 hours
Workup Neutralization with NaHCO₃, extraction with ethyl acetate
Purification Column chromatography (hexane:ethyl acetate 3:1)
Typical Yield 35–45%

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. The reaction follows second-order kinetics, with rate dependence on both acid and alcohol concentrations.

Alternative Pathway: Pd-Catalyzed Cross-Coupling

For cases where the pyridine precursor requires functionalization, Suzuki-Miyaura coupling offers regioselective control:

Representative Procedure :

  • React 3-bromo-5-methylpyridine with ethyl 2-(boronic acid)acetate
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
Condition Optimization Range
Temperature 90–110°C
Time 8–24 hours
Ligand Effects XPhos improves yield by 15%
Maximum Yield 62% (literature analog)

Industrial-Scale Production Considerations

Batch processes in pharmaceutical manufacturing employ:

Parameter Industrial Setting Lab Scale
Reactor Type Continuous flow Round-bottom flask
Catalyst Loading 0.1–0.5 mol% 1–5 mol%
Throughput 50–200 kg/day <1 kg/day
Purity Standards >99.5% (HPLC) >95% (NMR)

Key Challenges & Mitigation Strategies

Challenge Solution Efficacy
Ester hydrolysis Anhydrous MgSO₄ in workup Reduces hydrolysis by 40%
Pyridine ring oxidation N₂ sparging, BHT antioxidant Increases yield stability by 22%
Regioselectivity in coupling Directed ortho-metalation strategy Improves positional control to 89%

Spectroscopic Validation Criteria

Successful synthesis requires confirmation through:

¹H NMR (400 MHz, CDCl₃) :

  • Pyridyl protons: δ 8.42 (d, J=2.0 Hz, 1H), 8.21 (dd, J=2.0/8.0 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H)
  • Ethyl ester: δ 4.15 (q, J=7.1 Hz, 2H), 1.27 (t, J=7.1 Hz, 3H)
  • Methylene: δ 3.72 (s, 2H)

Mass Spec (EI) : m/z 179.2 [M]⁺ (calc. 179.21)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyridin-3-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 5-methylpyridine-3-acetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 5-methylpyridine-3-acetic acid and ethanol.

    Reduction: 5-methylpyridine-3-ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-methylpyridin-3-yl)acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(5-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-methylpyridine-3-acetic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl 2-(5-methylpyridin-3-yl)acetate are best understood through comparison with analogous esters and pyridine derivatives. Below is a detailed analysis:

Structural Analogues in Imidazole-Based Esters

describes several ethyl acetate derivatives with imidazole cores substituted with aryl or halogen groups (Figure 1, compounds A–F). Key differences include:

  • Heteroatom Influence : The imidazole ring in these analogues introduces additional hydrogen-bonding sites, contrasting with the pyridine ring’s lone nitrogen in this compound. This difference may impact solubility and metabolic stability .

Pyridine- and Pyrimidine-Based Esters

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) : This pyrimidine derivative () incorporates a sulfur atom and a thietane group, increasing molecular weight (MW: ~294 g/mol) and altering electronic properties compared to this compound (MW: ~179 g/mol). The thioether linkage may enhance reactivity in nucleophilic substitutions .
  • Ethyl 2-phenylacetoacetate : A benzene-ring-containing analogue (C₁₂H₁₄O₃; MW: 206.24 g/mol), this compound lacks the pyridine nitrogen, reducing basicity. It is widely used as a precursor in synthetic organic chemistry, particularly for phenyl ethers .

Pharmacologically Relevant Analogues

  • GNF351 : A purine derivative with a 5-methylpyridin-3-yl group (), GNF351 demonstrates the role of the pyridine moiety in targeting transcription factors like the aryl hydrocarbon receptor. This compound’s ester group could serve as a modifiable handle in similar drug design strategies .
  • Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate : This isothiazolo-pyridine hybrid (C₁₂H₁₄N₂O₃S; MW: 266.32 g/mol) includes a fused heterocyclic system, which may confer unique steric and electronic properties compared to the simpler pyridine scaffold in this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
This compound C₁₀H₁₃NO₂ 179.22 5-methylpyridin-3-yl, ethyl ester Pyridine ring, ester group
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate C₂₀H₁₇ClN₂O₂ 352.82 4-chlorophenyl, phenyl, imidazole Imidazole core, halogenated aryl
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, acetyl Benzene ring, β-ketoester
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₅N₂O₃S₂ 293.40 Thietane, pyrimidine, thioether Pyrimidine ring, sulfur linkage

Research Findings and Implications

  • Synthetic Utility : this compound’s synthesis () is more straightforward than multi-step routes required for imidazole-based analogues (), favoring scalability in drug development.
  • Pharmacokinetic Considerations : The pyridine nitrogen in this compound may improve water solubility compared to purely aromatic esters like Ethyl 2-phenylacetoacetate, though this requires experimental validation .
  • Structural Flexibility : The ester group allows for hydrolysis to carboxylic acids or transesterification, enabling diversification into active metabolites or prodrugs, as seen in HIF inhibitors .

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